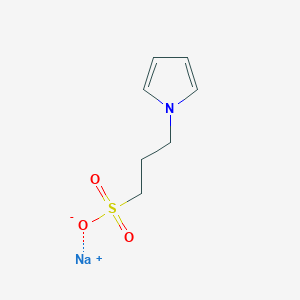
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile is a synthetic organic compound that features a nicotinonitrile core with a fluoro-iodovinyl substituent. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable nicotinonitrile derivative.
Halogenation: Introduction of the fluoro and iodo groups through halogenation reactions.
Vinylation: Formation of the vinyl group through coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the fluoro-iodovinyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The halogen atoms (fluoro and iodo) make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities, such as anti-cancer or anti-inflammatory properties.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry
Agriculture: Potential use in the synthesis of agrochemicals.
Electronics: Applications in the development of organic semiconductors.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-6-(1-Fluoro-2-chlorovinyl)nicotinonitrile
- (Z)-6-(1-Fluoro-2-bromovinyl)nicotinonitrile
- (Z)-6-(1-Fluoro-2-iodovinyl)pyridine
Uniqueness
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile is unique due to the presence of both fluoro and iodo substituents, which can impart distinct reactivity and properties compared to similar compounds with different halogen atoms.
Propiedades
Fórmula molecular |
C8H4FIN2 |
|---|---|
Peso molecular |
274.03 g/mol |
Nombre IUPAC |
6-[(Z)-1-fluoro-2-iodoethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FIN2/c9-7(3-10)8-2-1-6(4-11)5-12-8/h1-3,5H/b7-3- |
Clave InChI |
QCYAQDGCWLHOQC-CLTKARDFSA-N |
SMILES isomérico |
C1=CC(=NC=C1C#N)/C(=C/I)/F |
SMILES canónico |
C1=CC(=NC=C1C#N)C(=CI)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)

![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)

![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)

